
2,4-Dichloro-3-methyl-1-oxidopyridin-1-ium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dichloro-3-methyl-1-oxidopyridin-1-ium is a chemical compound that belongs to the class of pyridine N-oxides It is characterized by the presence of two chlorine atoms at the 2 and 4 positions, a methyl group at the 3 position, and an oxidized nitrogen atom in the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-3-methyl-1-oxidopyridin-1-ium typically involves the chlorination of 3-methylpyridine N-oxide. The reaction is carried out using chlorine gas in the presence of a suitable solvent, such as acetic acid, at elevated temperatures. The reaction conditions must be carefully controlled to ensure selective chlorination at the 2 and 4 positions.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the continuous feeding of 3-methylpyridine N-oxide and chlorine gas into a reactor, where the reaction takes place under controlled temperature and pressure conditions. The product is then purified through distillation or recrystallization.
化学反应分析
Types of Reactions
2,4-Dichloro-3-methyl-1-oxidopyridin-1-ium undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the N-oxide group back to the parent pyridine.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Higher oxidation state derivatives of pyridine N-oxide.
Reduction: 3-methylpyridine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学研究应用
2,4-Dichloro-3-methyl-1-oxidopyridin-1-ium has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various pyridine derivatives.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other fine chemicals.
作用机制
The mechanism of action of 2,4-Dichloro-3-methyl-1-oxidopyridin-1-ium involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes. The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
- 2,4-Dichloro-1-oxidopyridin-1-ium
- 4-methoxy-2,3-dimethyl-1-oxidopyridin-1-ium
Uniqueness
2,4-Dichloro-3-methyl-1-oxidopyridin-1-ium is unique due to the presence of both chlorine atoms and a methyl group, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different biological activities and applications, making it a valuable compound for research and industrial purposes.
属性
分子式 |
C6H5Cl2NO |
|---|---|
分子量 |
178.01 g/mol |
IUPAC 名称 |
2,4-dichloro-3-methyl-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C6H5Cl2NO/c1-4-5(7)2-3-9(10)6(4)8/h2-3H,1H3 |
InChI 键 |
VHAZCGSGCCDREW-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C[N+](=C1Cl)[O-])Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



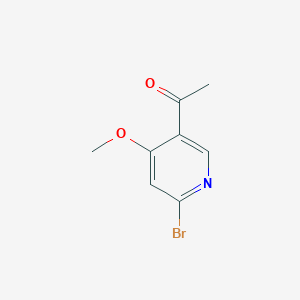

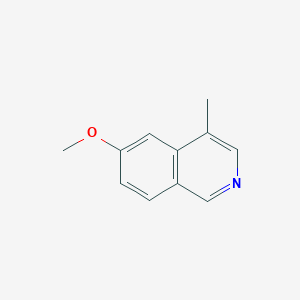
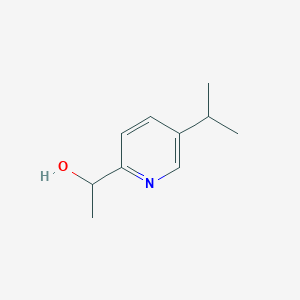
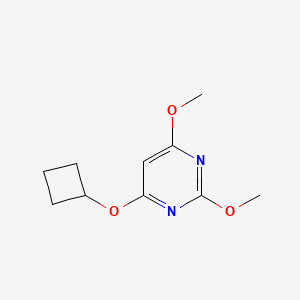


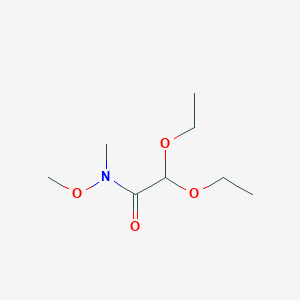
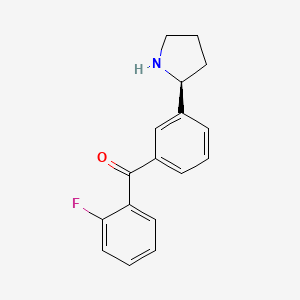

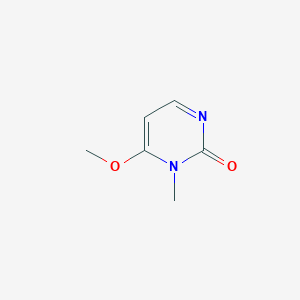

![2-Propen-1-ol, 3-[3-(trifluoromethyl)phenyl]-, (2Z)-](/img/structure/B13117728.png)
